1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one
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Description
1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one is a useful research compound. Its molecular formula is C14H15ClN2O2 and its molecular weight is 278.74. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a chloroacetyl group, such as chloroacetyl chloride, are known to be bifunctional, meaning they can interact with multiple targets .
Mode of Action
The mode of action of this compound is likely related to its bifunctional nature. The acyl chloride part of the molecule can easily form esters and amides, while the other end of the molecule can form other linkages, for example, with amines . This allows the compound to interact with its targets in multiple ways, potentially leading to a variety of biochemical changes.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of dipeptidyl peptidase iv (dpp-iv) inhibitors . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position . Inhibition of DPP-IV extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .
Result of Action
Based on the potential target of dpp-iv, it could potentially have effects on insulin secretion and glucose tolerance .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the reactivity of the acyl chloride group can be influenced by the pH of the environment . .
Properties
IUPAC Name |
4-(2-chloroacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-9-12(18)17-11-6-2-1-5-10(11)16-13(19)14(17)7-3-4-8-14/h1-2,5-6H,3-4,7-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIMCYNWXHLWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC3=CC=CC=C3N2C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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